molecular formula C7H4Cl2O2 B13915785 2,5-Dichloro-3-hydroxybenzaldehyde

2,5-Dichloro-3-hydroxybenzaldehyde

Cat. No.: B13915785
M. Wt: 191.01 g/mol
InChI Key: VBSQKILRMUZHBM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. This compound is known for its pale yellow crystalline appearance and is primarily used in organic synthesis as a chemical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dichloro-3-hydroxybenzaldehyde involves the reaction of 2,5-dichlorobenzaldehyde with phenol in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature and time conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-3-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but different positioning of chlorine atoms.

    2,5-Dichloro-4-hydroxybenzaldehyde: Similar structure with the hydroxyl group in a different position.

    3-Bromo-5-chloro-2-hydroxybenzaldehyde: Contains a bromine atom instead of one chlorine atom

Uniqueness

2,5-Dichloro-3-hydroxybenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2,5-dichloro-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSQKILRMUZHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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